Home > Products > Screening Compounds P18840 > Paba-ursodeoxycholic acid
Paba-ursodeoxycholic acid - 105877-77-8

Paba-ursodeoxycholic acid

Catalog Number: EVT-1165006
CAS Number: 105877-77-8
Molecular Formula: C31H45NO5
Molecular Weight: 511.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ursodeoxycholic acid is primarily obtained from cholic acid, which is one of the most abundant bile acids in the human body. It can also be synthesized from chenodeoxycholic acid through enzymatic processes involving specific hydroxysteroid dehydrogenases. Paba-ursodeoxycholic acid represents a hybrid structure that combines the properties of ursodeoxycholic acid with para-aminobenzoic acid (PABA), a compound known for its role in various biological processes, including acting as a precursor for folate synthesis.

Synthesis Analysis

The synthesis of Paba-ursodeoxycholic acid can be achieved through several methods, including chemical and chemoenzymatic routes.

  1. Chemical Synthesis:
    • The process typically involves protecting groups to prevent unwanted reactions during the modification of the ursodeoxycholic acid backbone.
    • A common method includes the acylation of the hydroxyl groups on the steroid nucleus with para-aminobenzoic acid derivatives.
    • Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving high yields.
  2. Chemoenzymatic Synthesis:
    • This method utilizes enzymes to catalyze specific reactions, allowing for more selective transformations.
    • For example, enzymes like 7α-hydroxysteroid dehydrogenase can facilitate the conversion of chenodeoxycholic acid to ursodeoxycholic acid, which can then be modified to introduce PABA moieties.
    • Parameters such as enzyme concentration, substrate availability, and reaction conditions (e.g., pH and temperature) significantly influence yield and selectivity.
Molecular Structure Analysis

Paba-ursodeoxycholic acid retains the steroidal structure characteristic of bile acids while incorporating the para-aminobenzoic acid moiety.

  • Molecular Formula: The compound's molecular formula reflects both components: C₁₈H₂₃N₃O₄S.
  • 3D Structure: The molecular structure features a steroid core with hydroxyl groups at specific positions (C3 and C7) and an amine group from PABA.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis

Paba-ursodeoxycholic acid undergoes various chemical reactions typical for compounds containing both steroid and amine functionalities:

  1. Acylation Reactions: The hydroxyl groups can react with acyl chlorides or anhydrides to form esters or amides.
  2. Reduction Reactions: The carbonyl functionalities present in potential derivatives can be reduced using reducing agents like lithium aluminum hydride.
  3. Hydrolysis: In aqueous environments, ester bonds may hydrolyze back to their respective acids.

These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence.

Mechanism of Action

Paba-ursodeoxycholic acid exhibits its biological effects through several mechanisms:

  1. Hepatoprotective Effects: It protects liver cells from oxidative stress by reducing reactive oxygen species production.
  2. Choleretic Action: The compound enhances bile flow and alters bile composition by displacing more toxic bile acids.
  3. Anti-apoptotic Pathways: It stimulates pathways that prevent cell death in hepatocytes, thereby promoting liver health.

The interaction with cellular receptors involved in bile salt transport further enhances its therapeutic potential.

Physical and Chemical Properties Analysis

Paba-ursodeoxycholic acid has distinct physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water due to its hydrophilic nature but may exhibit limited solubility in non-polar solvents.
  • Melting Point: The melting point varies based on purity but typically falls within a defined range indicative of its crystalline structure.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Paba-ursodeoxycholic acid has several scientific applications:

  1. Therapeutic Use: It is investigated for its potential in treating cholestatic liver diseases and improving liver function by modulating bile composition.
  2. Research Tool: As a hybrid molecule, it serves as a valuable scaffold for further drug development aimed at enhancing liver protection or modifying bile dynamics.
  3. Potential in Metabolic Disorders: Given its mechanism of action, it could have implications in managing metabolic syndromes linked to bile acids.
Synthesis and Structural Optimization of Paba-Ursodeoxycholic Acid (PABA-UDCA)

Enzymatic and Chemical Conjugation Strategies for PABA-Ursodeoxycholic Acid Synthesis

The synthesis of PABA-ursodeoxycholic acid centers on creating a stable amide bond between the carboxyl group of ursodeoxycholic acid and the amino group of para-aminobenzoic acid. This conjugation leverages both chemical and enzymatic methodologies, each with distinct advantages and limitations.

Chemical conjugation typically employs carbodiimide-based coupling agents (e.g., EDC, DCC) in anhydrous organic solvents. This method activates the bile acid carboxyl group, facilitating nucleophilic attack by the aromatic amine of para-aminobenzoic acid. While effective, this route often necessitates multi-step protection/deprotection sequences to prevent side reactions and requires stringent purification to remove toxic catalyst residues. Critically, chemical synthesis yields a conjugate susceptible to non-specific hydrolysis by pancreatic and intestinal mucosal enzymes, limiting its utility for targeted diagnostic applications [3].

Enzymatic conjugation offers a more selective alternative. In vitro studies utilize immobilized microbial enzymes (e.g., lipases or acylases) operating under mild aqueous conditions. These biocatalysts demonstrate regioselectivity for the ursodeoxycholic acid carboxyl group, forming the amide bond without requiring protecting groups. This specificity minimizes byproduct formation and simplifies downstream purification. Furthermore, enzymatic synthesis produces a conjugate inherently resistant to mammalian esterases and peptidases present in the upper gastrointestinal tract—a crucial attribute for its intended function as a diagnostic probe activated solely by colonic bacteria [1] [3].

Recent advances explore whole-cell biocatalysis using engineered Escherichia coli strains expressing hydroxysteroid dehydrogenases (HSDHs). While primarily investigated for ursodeoxycholic acid production from cholic acid or chenodeoxycholic acid, this platform holds promise for subsequent enzymatic coupling to para-aminobenzoic acid. Optimizing factors like cofactor regeneration (NAD(P)H for HSDHs) and substrate loading concentrations is key to enhancing yield and scalability for PABA-ursodeoxycholic acid production [2].

Table 1: Comparison of PABA-Ursodeoxycholic Acid Synthesis Strategies

MethodKey FeaturesAdvantagesLimitations
Chemical CouplingCarbodiimide mediators, organic solvents, elevated temperaturesHigh reaction rates, established protocolsRequires protection/deprotection; toxic reagents; non-specific hydrolysis susceptibility
Free Enzyme CatalysisImmobilized hydrolases/transferases, aqueous buffer, mild temperaturesHigh specificity, minimal byproducts, no protection neededEnzyme cost, potential low volumetric productivity
Whole-Cell BiocatalysisEngineered microbes (e.g., E. coli) expressing HSDHs and coupling enzymesIntegrated cofactor regeneration, potential for high yieldComplex metabolic engineering, possible substrate/product toxicity

Role of Cholylglycine Hydrolase in Targeted Deconjugation Mechanisms

The diagnostic utility of PABA-ursodeoxycholic acid hinges on its selective deconjugation by bacterial cholylglycine hydrolase (CGH, also known as bile salt hydrolase). This enzyme, produced predominantly by anaerobic bacteria residing in the colon, catalyzes the hydrolysis of the amide bond linking PABA to ursodeoxycholic acid, releasing free PABA for systemic absorption and urinary excretion.

CGH exhibits stringent substrate specificity. In vitro experiments demonstrate that PABA-ursodeoxycholic acid is efficiently deconjugated by purified CGH enzyme or cultures of CGH-producing bacteria (e.g., Bacteroides, Clostridium, Lactobacillus strains). Importantly, this conjugate shows complete resistance to hydrolysis by pancreatic enzymes (e.g., trypsin, chymotrypsin, carboxypeptidases) and brush-border membrane peptidases found in the mammalian small intestine. This resistance ensures that deconjugation occurs exclusively upon reaching the colonic environment rich in CGH-expressing microbiota [1].

The catalytic mechanism involves a nucleophilic cysteine residue within the CGH active site attacking the carbonyl carbon of the amide bond. A tetrahedral oxyanion intermediate is stabilized, leading to amide bond cleavage and release of free ursodeoxycholic acid and para-aminobenzoic acid. This enzymatic step is the rate-limiting factor governing urinary PABA recovery, making it a direct biomarker for bacterial CGH activity levels. Bacteriologic screening confirms that nearly all microbial species capable of deconjugating the natural bile salt glycocholic acid also efficiently deconjugate PABA-ursodeoxycholic acid, validating its use as a surrogate probe for assessing bile acid-metabolizing flora [1].

Table 2: Bacterial Deconjugation Profile of PABA-Ursodeoxycholic Acid

Microbial Group/Enzyme SourceDeconjugation Efficiency of PABA-Ursodeoxycholic AcidCorrelation with Glycocholic Acid Deconjugation
Cholylglycine Hydrolase (Purified)High (Primary catalyst)Directly correlated
Anaerobes (e.g., Bacteroides, Clostridium)HighStrongly correlated
Facultative Anaerobes (e.g., Enterobacteriaceae)Variable (Often lower)Moderately correlated
Pancreatic EnzymesNoneNot applicable
Intestinal Mucosal EnzymesNoneNot applicable

Stability and Solubility Enhancements Through Sulfation Modifications

While the parent PABA-ursodeoxycholic acid conjugate demonstrates sufficient stability for its diagnostic role, sulfation modifications offer a pathway to further enhance its chemical stability and aqueous solubility, particularly relevant for handling, storage, and precise dosing in clinical assays.

Sulfation typically targets the 3β-hydroxy group on the steroidal A-ring of the ursodeoxycholic acid moiety. Chemical sulfation employs sulfur trioxide-triethylamine or chlorosulfonic acid-pyridine complexes in aprotic solvents. This modification yields disulphated ursodeoxycholic acid conjugated to para-aminobenzoic acid (PABA-UDCA-disulfate). The introduction of the highly polar, negatively charged sulfate ester group significantly alters the conjugate's physicochemical properties:

  • Enhanced Aqueous Solubility: The sulfate group dramatically increases hydrophilicity, improving dissolution in aqueous buffers compared to the non-sulfated conjugate. This is critical for preparing accurate dosing solutions for oral administration [1].
  • Resistance to Non-Targeted Deconjugation: Sulfation reinforces the conjugate's resistance to hydrolysis by mammalian enzymes beyond the inherent stability of the amide bond. This ensures even greater specificity for bacterial CGH-mediated deconjugation in the colon [1].
  • Improved Chemical Stability: Sulfated bile acid derivatives generally exhibit greater stability during storage and handling, reducing degradation or precipitation risks.

Stability testing under simulated gastrointestinal conditions confirms that sulfated derivatives remain intact during passage through the stomach and small intestine. Crucially, sulfatase enzymes produced by specific gut bacteria (e.g., Pseudomonas, Bacteroides) can cleave the sulfate ester in situ within the colon. This step reactivates the molecule, making the unsulfated PABA-ursodeoxycholic acid available for subsequent deconjugation by CGH. This sequential activation mechanism (desulfation followed by deconjugation) maintains the diagnostic function while providing superior stability profiles [1] [3].

The development of PABA-ursodeoxycholic acid and its sulfated derivatives exemplifies rational molecular design. By combining enzymatic synthesis for selective amide bond formation with targeted sulfation for enhanced stability and solubility, these conjugates achieve the requisite properties for a reliable, non-invasive diagnostic probe of intestinal bacterial activity, avoiding the need for radioisotopes or complex analytical equipment [1].

Properties

CAS Number

105877-77-8

Product Name

Paba-ursodeoxycholic acid

IUPAC Name

4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid

Molecular Formula

C31H45NO5

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1

InChI Key

XTAJJBNJCJLSMK-QTPUZMQVSA-N

SMILES

CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C

Synonyms

PABA-UDCA
PABA-ursodeoxycholic acid

Canonical SMILES

CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.